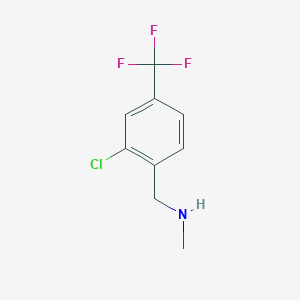

(2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a benzyl-methyl-amine structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine typically involves the reaction of (2-Chloro-4-trifluoromethyl-benzyl) chloride with methylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: Amides, nitriles.

Reduction: Primary amines.

Substitution: Hydroxylated or alkoxylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

1.1 Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethyl groups, such as (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine, exhibit significant anticancer activities. For instance, a study demonstrated that a related compound, 1-[3-(trifluoromethyl)benzyl]urea, effectively inhibited cell proliferation and showed promise as an anticancer agent by inhibiting angiogenesis in tumor tissues . The structural similarity of this compound suggests potential similar mechanisms that warrant further investigation.

1.2 Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression. Computational docking studies suggest that it can bind effectively to matrix metalloproteinases (MMPs), which are critical in tumor growth and metastasis. The binding affinities reported for related compounds indicate that this compound may exhibit comparable inhibitory effects .

Synthesis and Characterization

2.1 Synthetic Routes

The synthesis of this compound can be achieved through various chemical reactions involving the chlorination of the corresponding benzylamine derivatives followed by trifluoromethylation. The methods include:

- Chlorination : Using reagents such as thionyl chloride to introduce the chlorine atom.

- Trifluoromethylation : Employing trifluoromethylating agents like trifluoromethyl iodide or other CF3 sources.

These synthetic pathways have been optimized to enhance yield and purity, making the compound accessible for further research applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound in therapeutic applications. SAR studies have shown that modifications to the benzyl moiety significantly influence biological activity. For example, variations in substituents on the aromatic ring can alter potency against cancer cell lines, indicating a need for systematic exploration of derivatives .

Case Studies

4.1 In Vivo Studies

In vivo studies using chick chorioallantoic membrane assays have shown promising results for related compounds with similar structures. These studies demonstrated significant inhibition of tumor growth and angiogenesis, suggesting that this compound could also exhibit these beneficial effects when tested under similar conditions .

4.2 Clinical Implications

The potential clinical implications of this compound extend to its use in combination therapies for cancer treatment, where it may enhance the efficacy of existing chemotherapeutic agents through synergistic effects observed in preliminary studies .

Mecanismo De Acción

The mechanism of action of (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to desired therapeutic effects.

Comparación Con Compuestos Similares

- (2-Chloro-4-trifluoromethyl-benzyl) chloride

- (2-Chloro-4-trifluoromethyl-benzyl) alcohol

- (2-Chloro-4-trifluoromethyl-benzyl) bromide

Comparison: (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine is unique due to the presence of the methyl-amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability.

Actividad Biológica

(2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl amine structure with a chlorine atom and a trifluoromethyl group, which are known to enhance biological activity. The presence of these functional groups can significantly influence the compound's interaction with biological targets.

Synthetic Routes

The synthesis of this compound typically involves:

- Nucleophilic substitution reactions where the amine group attacks an electrophilic carbon.

- Optimization of reaction conditions such as temperature and solvent to improve yield and purity.

Industrial Production

In industrial applications, scaling up the synthesis may involve continuous flow reactors, which enhance efficiency and yield compared to traditional batch methods.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed efficacy against various bacterial strains, suggesting that this compound may possess comparable properties .

Anticancer Activity

Recent findings suggest that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds demonstrated effective binding to matrix metalloproteinases (MMPs), which are crucial in cancer progression . This indicates that this compound could potentially inhibit tumor growth through similar mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Chlorine Substitution : Influences receptor binding affinity and selectivity.

Case Studies

- Antimicrobial Efficacy : In vitro studies on structurally related compounds have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. These studies highlight the potential for developing this compound as a novel antimicrobial agent .

- Cancer Research : A study utilizing a chick chorioallantoic membrane model indicated that related compounds effectively inhibited angiogenesis in tumors, suggesting a potential application in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 202.63 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Effective against E. coli |

| Anticancer Activity | Inhibits MMP activity |

Propiedades

IUPAC Name |

1-[2-chloro-4-(trifluoromethyl)phenyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBMWUDDHUDMSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.